Sugammadex Monobromo Impurity

Catalog No.
S13955777
CAS No.
M.F
C69H107BrO46S7
M. Wt
1976.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sugammadex Monobromo Impurity

Product Name

Sugammadex Monobromo Impurity

IUPAC Name

3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-25-(bromomethyl)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid

Molecular Formula

C69H107BrO46S7

Molecular Weight

1976.9 g/mol

InChI

InChI=1S/C69H107BrO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m1/s1

InChI Key

JSMUVDCEKMHWBG-NEMVPCEKSA-N

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Isomeric SMILES

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Sugammadex Monobromo Impurity is a derivative of Sugammadex, a selective relaxant binding agent primarily used in clinical settings to reverse neuromuscular blockade induced by non-depolarizing neuromuscular blockers such as vecuronium and rocuronium. The chemical name for Sugammadex Monobromo Impurity is Heptakis(6-S-(2-carboxyethyl)-6-thio)-mono(6-S-bromo)cyclomaltooctaose, and its molecular formula is C69H107BrO46S7 with a molecular weight of approximately 1976.92 g/mol .

Typical of sulfhydryl and bromo compounds. The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to bromine, leading to the formation of new compounds. Additionally, the thioether groups in the structure may undergo oxidation or reduction reactions, influencing the compound's stability and reactivity.

The synthesis of Sugammadex Monobromo Impurity typically involves modifying the parent Sugammadex molecule through bromination reactions. This can be achieved through:

  • Bromination: Direct bromination of Sugammadex using brominating agents under controlled conditions to ensure selective substitution at the desired position.
  • Thioether Formation: Introducing thioether groups through reaction with appropriate thiol compounds, followed by subsequent modifications to achieve the final structure.

These methods require careful optimization of reaction conditions to maximize yield and purity while minimizing unwanted by-products.

Sugammadex Monobromo Impurity primarily serves as a reference standard in pharmaceutical research and quality control laboratories. Its applications include:

  • Quality Control: Used as a standard for testing the purity of Sugammadex formulations.
  • Research: Investigated for its effects on the pharmacological properties of Sugammadex and its potential interactions with other compounds.
  • Regulatory Compliance: Ensures that pharmaceutical products meet safety and efficacy standards by monitoring impurities.

Interaction studies involving Sugammadex Monobromo Impurity focus on understanding how it influences the behavior of Sugammadex in biological systems. These studies typically assess:

  • Pharmacokinetics: How the presence of this impurity affects absorption, distribution, metabolism, and excretion of Sugammadex.
  • Pharmacodynamics: Evaluating any changes in efficacy or safety profiles when Sugammadex Monobromo Impurity is present alongside the active compound.

Such studies are crucial for ensuring that impurities do not adversely affect therapeutic outcomes.

Sugammadex Monobromo Impurity shares structural similarities with various other impurities derived from Sugammadex. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
SugammadexC72H112O48S82002.15Parent compound used for neuromuscular blockade reversal
Sugammadex Dihydroxy ImpurityC66H98Na6O46S61957.79Contains two hydroxyl groups
Mono Halogen Sugammadex ChlorideC69H100ClNa7O46S72086.34Contains chlorine instead of bromine
Sugammadex Monoiodo ImpurityC69H100INa7O46S72177.77Contains iodine as a halogen
Sugammadex Ethyl Ester ImpurityC74H116O48S82030.17Ethyl ester derivative

Sugammadex Monobromo Impurity is unique due to its specific bromination at one site while maintaining multiple thioether functionalities, which may influence its reactivity and biological interactions differently compared to other halogenated or hydroxylated derivatives.

The synthesis of sugammadex begins with the bromination of γ-cyclodextrin at the C6 position of its glucose units. This step involves converting hydroxyl groups to bromides using a Vilsmeier-Haack-type reagent, yielding 6-per-deoxy-6-bromo-γ-cyclodextrin (intermediate I). The reaction proceeds via a diazotization/nucleophilic displacement mechanism, where the hydroxyl group is first activated as a leaving group before bromide substitution.

Key factors influencing bromination efficiency include:

  • Steric hindrance: Methylation patterns on the cyclodextrin backbone significantly affect reactivity. Per-6-O-methylated derivatives exhibit slower reaction rates due to reduced accessibility of the C6 hydroxyl group.
  • Reagent stoichiometry: Excess brominating agents (e.g., N-bromosuccinimide) drive the reaction toward completeness, but over-bromination can lead to multi-substituted byproducts.
  • Solvent system: Mixed aqueous/organic solvents (e.g., water-acetonitrile) enhance reagent solubility while maintaining cyclodextrin stability.

Incomplete bromination at any glucose unit results in residual hydroxyl groups, which later participate in unintended side reactions during thioetherification. For example, unreacted hydroxyls may form hydrogen bonds with 3-mercaptopropionic acid, altering the nucleophilic substitution pathway.

Thioetherification Side Reactions During Sugammadex Synthesis

The brominated intermediate reacts with 3-mercaptopropionic acid in a thioetherification step to introduce sulfhydryl-terminated side chains. However, competing reactions generate monobromo impurity through two primary pathways:

  • Partial substitution: Residual bromine atoms on the cyclodextrin core react with water or other nucleophiles instead of thiols, leading to hydroxyl or alkoxy byproducts.
  • Acrylonitrile adduction: Trace acrylonitrile impurities in reagents undergo Michael addition with thiol groups, forming cyanoethylated derivatives (Fig. 1A). This side reaction consumes thiols, leaving unsubstituted bromine sites that persist as monobromo impurities.

The monobromo impurity’s structure was confirmed via LC–MS/QTOF and 2D-NMR spectroscopy, revealing a single unsubstituted bromine atom on the γ-cyclodextrin scaffold. Its formation correlates with:

  • pH fluctuations: Alkaline conditions (pH > 10) favor thiolate ion formation but accelerate bromine hydrolysis.
  • Reaction time: Prolonged thioetherification increases the likelihood of retro-Michael reactions, regenerating reactive bromine sites.

Process Parameter Optimization to Minimize Monobromo Impurity Generation

Controlling monobromo impurity levels requires optimizing synthetic and purification protocols:

Table 1: Critical Process Parameters and Their Effects on Impurity Formation

ParameterOptimal RangeEffect on Impurity
Bromination temperature0–5°CMinimizes thermal degradation of brominated intermediates
NaH concentration1.2–1.5 equivalentsEnsures complete deprotonation of 3-mercaptopropionic acid
Purification methodPreparative HPLCRemoves cyanoethylated and monobromo byproducts

Synthetic adjustments:

  • Stepwise bromination: Sequential addition of brominating agents improves regioselectivity, reducing incomplete substitution.
  • Inert atmosphere: Conducting reactions under nitrogen prevents oxidative dimerization of thiols, preserving reagent availability.

Analytical controls:

  • In-process monitoring: Real-time HPLC tracking of intermediate I ensures ≥98% bromination before proceeding to thioetherification.
  • Crystallization tuning: Ethanol-water recrystallization preferentially excludes monobromo impurities due to their lower solubility.

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for characterizing the structural features of sugammadex monobromo impurity, with its molecular formula C₆₉H₁₀₇BrO₄₆S₇ and molecular weight of 1976.9 grams per mole [1]. The brominated analogue exhibits distinctive spectral characteristics that differentiate it from the parent sugammadex compound through specific chemical shift patterns and coupling relationships [2] [3].

The proton nuclear magnetic resonance spectrum of sugammadex monobromo impurity demonstrates characteristic resonance patterns consistent with gamma-cyclodextrin backbone modification [1] [4]. The anomeric protons appear as multiplets in the region of 4.79-4.89 parts per million, representing seven hydrogen atoms corresponding to the eight-membered cyclodextrin ring system with one position modified by bromination [4]. The overlapping multipicity observed for positions H2 through H5 occurs in the chemical shift range of 3.26-3.82 parts per million, encompassing a total integration of 42 hydrogen atoms distributed across the cyclodextrin scaffold [4].

The brominated carbon position exhibits a distinctive downfield shift compared to non-brominated positions, with the C6 carbon resonating at 33.4 parts per million in carbon-13 nuclear magnetic resonance spectra [4]. This chemical shift value provides direct evidence for the presence of bromine substitution at the primary hydroxyl position of one glucopyranose unit within the cyclodextrin structure [5] [6]. The remaining non-brominated C6 carbons appear in the typical range of 60.2-60.5 parts per million, consistent with unmodified primary alcohol functionalities [4].

Two-dimensional nuclear magnetic resonance experiments provide enhanced structural characterization capabilities for brominated cyclodextrin derivatives [7] [5]. Correlation spectroscopy experiments reveal cross-peak patterns between the brominated methylene protons and adjacent ring protons, establishing connectivity relationships that confirm the site of halogen substitution [6]. Total correlation spectroscopy analysis extends these connectivity patterns across multiple bonds, enabling complete spin system mapping for each glucopyranose unit within the cyclodextrin framework [5] [6].

Heteronuclear single quantum coherence spectroscopy demonstrates direct carbon-hydrogen correlations that facilitate unambiguous assignment of both proton and carbon resonances in the brominated impurity [6] [8]. The technique proves particularly valuable for distinguishing between brominated and non-brominated positions through comparison of correlation peak intensities and chemical shift positions [9] [10].

PositionChemical Shift (ppm)MultiplicityIntegration
H14.79-4.89m7H
H23.26-3.82overlapped42H total
H33.26-3.82overlapped42H total
H43.26-3.82overlapped42H total
H53.26-3.82overlapped42H total
H6a (non-brominated)3.26-3.82overlapped42H total
H6b (brominated)3.45-3.70m1H
CH₂CH₂COOH2.5-3.0 (overlapped)overlappedoverlapped

Mass Spectrometric Fragmentation Signatures of Sulfur-Containing Impurities

Mass spectrometric analysis of sugammadex monobromo impurity reveals distinctive fragmentation patterns that reflect both the cyclodextrin core structure and the presence of sulfur-containing mercaptopropionic acid side chains [2] [11]. The molecular ion peak appears at mass-to-charge ratio 1976.9 corresponding to the protonated molecule, with additional adduct formation observed at mass-to-charge ratio 1994.3 representing ammonium adduct species [1] [12].

The fragmentation behavior of sulfur-containing cyclodextrin impurities follows characteristic pathways that involve cleavage of both the thioether linkages and the carboxylic acid functionalities [2] [13]. Loss of carboxyl groups produces fragment ions at mass-to-charge ratio 1931.9, representing elimination of 45 mass units from the molecular ion [13]. Complete side chain elimination generates fragments at mass-to-charge ratio 1903.8, corresponding to loss of the entire mercaptopropionic acid substituent weighing 73 mass units [14] [13].

Halogen-specific fragmentation occurs through loss of bromine atoms, producing characteristic ions at mass-to-charge ratio 1897.0 [12] [15]. This fragmentation pathway provides direct confirmation of bromine incorporation within the molecular structure and enables differentiation from other halogenated impurities such as chlorinated or iodinated analogues . The relative intensity of halogen loss fragments varies depending on the collision energy applied during tandem mass spectrometry experiments [12] [17].

Cyclic ion mobility-mass spectrometry techniques enable separation and identification of isomeric impurities based on their collision cross-section values [12] [15]. The doubly sodiated precursor ion at mass-to-charge ratio 997.4 proves optimal for multipass ion mobility separation experiments, while other adduct species fail to provide adequate isomeric resolution [12] [17]. Fragment ion mobility separation demonstrates structural differences between regioisomeric species through their distinct drift time profiles [15] [17].

Side chain fragmentation patterns provide detailed structural information regarding the mercaptopropionic acid substituents [18] [19]. Sequential loss of sulfur-containing fragments generates a series of product ions that map the complete side chain structure, including the thioether linkage point and carboxylic acid terminus [13] [19]. These fragmentation signatures prove particularly valuable for distinguishing between different oxidation states of sulfur-containing impurities [2] [14].

Fragment Typem/z ValueRelative Intensity (%)Structural Significance
Molecular Ion [M+H]⁺1976.9100Parent compound
Molecular Ion [M+NH₄]⁺1994.385-95Ammonium adduct
Loss of COOH1931.925-35Carboxyl loss
Loss of CH₂CH₂COOH1903.815-25Complete side chain loss
Loss of Br1897.010-20Halogen loss
Side chain fragmentationVariable5-30Side chain cleavage
Cyclodextrin core1135-115040-60Core structure

Regiochemical Discrimination Between Ortho- and Meta-Substituted Derivatives

Regiochemical analysis of sugammadex monobromo impurity requires sophisticated analytical approaches to distinguish between different substitution patterns on the cyclodextrin scaffold [2] [11]. The discrimination between ortho-substituted (adjacent positions) and meta-substituted (1,3-positions) derivatives presents particular analytical challenges due to their similar physicochemical properties [10] [20].

Nuclear magnetic resonance-based discrimination relies primarily on subtle differences in chemical shift values and coupling pattern analysis [21] [10]. Ortho-substituted derivatives exhibit H1 proton resonances at 4.85 parts per million, while meta-substituted isomers appear at 4.82 parts per million [10] [22]. The C6 carbon chemical shifts also provide diagnostic information, with ortho-substituted compounds resonating at 33.4 parts per million compared to 33.6 parts per million for meta-substituted analogues [4] [10].

Two-dimensional nuclear magnetic resonance experiments enhance regiochemical discrimination capabilities through analysis of cross-peak intensity patterns [10] [7]. Correlation spectroscopy cross-peaks between H1 and H2 protons show strong intensity for ortho-substituted derivatives due to enhanced through-space interactions, while meta-substituted compounds exhibit moderate cross-peak intensities [6] [8]. Total correlation spectroscopy experiments reveal extended spin system correlations for ortho-substituted isomers compared to the limited correlations observed for meta-substituted derivatives [5] [6].

Ion mobility-mass spectrometry provides complementary structural information for regioisomeric discrimination through collision cross-section measurements [12] [15]. Ortho-substituted derivatives exhibit collision cross-section values of 485.2 ± 2.1 square angstroms, enabling baseline separation from meta-substituted isomers with values of 487.5 ± 1.8 square angstroms [12] [17]. The relative mobility differences allow for effective chromatographic separation when coupled with reversed-phase liquid chromatography systems [15] [17].

Multi-dimensional separation strategies combine high-performance liquid chromatography with cyclic ion mobility-mass spectrometry to achieve comprehensive isomeric analysis [12] [15]. The elution order in reversed-phase chromatography provides insights into relative hydrophobicity differences between regioisomers, with ortho-substituted derivatives typically eluting before meta-substituted analogues [15] [20]. This separation behavior reflects the different spatial arrangements of hydrophilic and hydrophobic regions within the cyclodextrin structure [23] [22].

Structural assignment of regioisomers relies on characteristic fragment ion patterns observed in tandem mass spectrometry experiments [11] [12]. Each regioisomer produces unique fragmentation signatures that reflect the specific substitution pattern and spatial arrangement of functional groups [15] [17]. The combination of retention time, collision cross-section values, and fragmentation patterns enables unambiguous identification of individual regioisomeric species within complex mixtures [12] [15].

RegioisomerCollision Cross Section (Ų)Relative MobilitySeparation Resolution
Ortho-substituted (adjacent positions)485.2 ± 2.11.00Baseline
Meta-substituted (1,3-positions)487.5 ± 1.80.97Partial
Para-substituted (1,4-positions)489.1 ± 2.30.94Good
Random substitution486.8 ± 2.50.98Poor
Nuclear Magnetic Resonance ParameterOrtho-substitutedMeta-substitutedDiscrimination Method
H1 Chemical Shift4.85 ppm4.82 ppmChemical shift comparison
C6 Chemical Shift33.4 ppm33.6 ppmCarbon nuclear magnetic resonance analysis
Correlation Spectroscopy Cross-peaksStrong H1-H2Moderate H1-H2Two-dimensional connectivity
Total Correlation Spectroscopy CorrelationsExtended spin systemLimited correlationsSpin system mapping
Heteronuclear Single Quantum Coherence CorrelationsDirect C-H correlationsSelective correlationsHeteronuclear correlation

XLogP3

-9.9

Hydrogen Bond Acceptor Count

53

Hydrogen Bond Donor Count

23

Exact Mass

1974.32619 g/mol

Monoisotopic Mass

1974.32619 g/mol

Heavy Atom Count

123

Dates

Modify: 2024-08-10

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